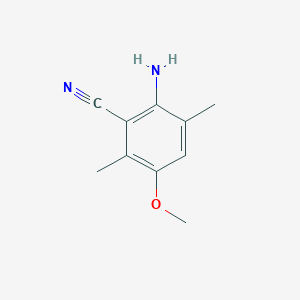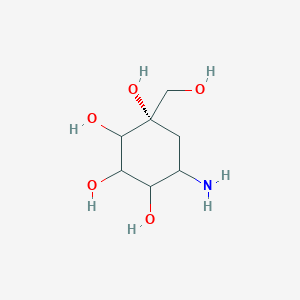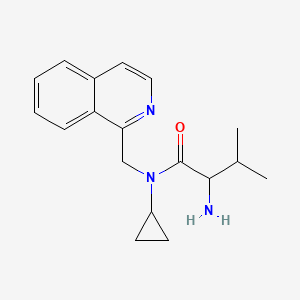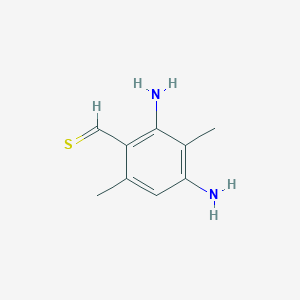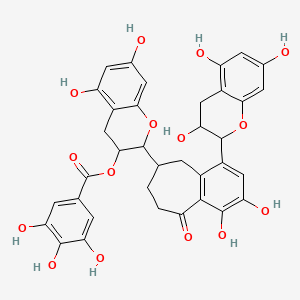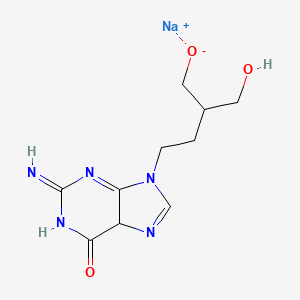
Brl 39123A; brl 39123D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penciclovir (sodium) is a synthetic acyclic guanine derivative with antiviral activity. It is primarily used for the treatment of various herpes simplex virus infections, including herpes simplex virus type 1 and herpes simplex virus type 2. Penciclovir (sodium) is known for its low toxicity and good selectivity, making it a valuable nucleoside analogue in antiviral therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of penciclovir involves several key steps:
Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.
Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.
Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.
Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.
Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.
Industrial Production Methods
The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:
- Pre-dispersing the raw material of penciclovir.
- Using high-speed homogenizing heads to maintain small granularity.
- Adding sodium dodecyl sulfate for solubilizing and uniform dispersion.
- Combining aqueous phase material with the rest of the cream in an emulsification kettle to avoid water-oil separation .
Analyse Des Réactions Chimiques
Penciclovir undergoes various chemical reactions, including:
Phosphorylation: In cells infected with herpes simplex virus, viral thymidine kinase phosphorylates penciclovir to a monophosphate form.
Inhibition of Viral DNA Polymerase: The triphosphate form of penciclovir selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate.
Applications De Recherche Scientifique
Penciclovir has a wide range of scientific research applications:
Chemistry: Used in the development of antiviral drugs and formulations.
Biology: Studied for its interactions with viral enzymes and cellular pathways.
Medicine: Applied in the treatment of herpes simplex virus infections, including cold sores and genital herpes.
Industry: Utilized in the production of topical creams and ointments for antiviral therapy
Mécanisme D'action
Penciclovir exerts its antiviral effects through the following mechanism:
Phosphorylation: Viral thymidine kinase phosphorylates penciclovir to a monophosphate form.
Conversion to Triphosphate: Cellular kinases convert the monophosphate form to penciclovir triphosphate.
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell
Comparaison Avec Des Composés Similaires
Penciclovir is similar to other nucleoside analogues, such as acyclovir. it has some unique features:
Longer Intracellular Half-Life: Penciclovir triphosphate persists within the cell for a longer time compared to acyclovir, resulting in higher intracellular concentrations.
Similar Compounds
Acyclovir: Another nucleoside analogue used for the treatment of herpes simplex virus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability.
Propriétés
Formule moléculaire |
C10H14N5NaO3 |
|---|---|
Poids moléculaire |
275.24 g/mol |
Nom IUPAC |
sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate |
InChI |
InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1 |
Clé InChI |
NCJQFODWDKHGIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
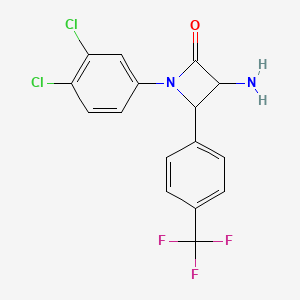
![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
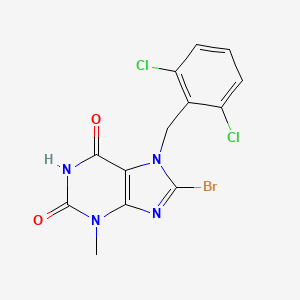
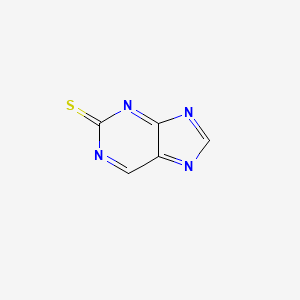
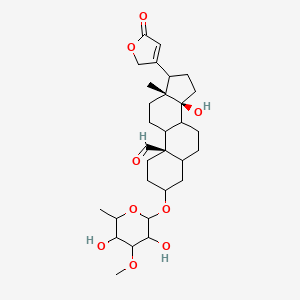
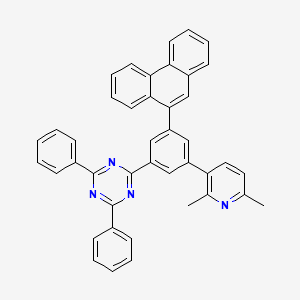
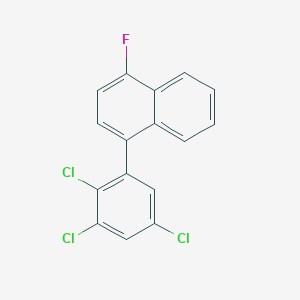
![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
